1-Butylpyridinium Bis(trifluoromethanesulfonyl)imide

Vue d'ensemble

Description

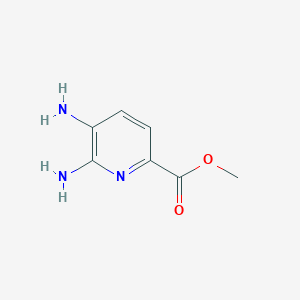

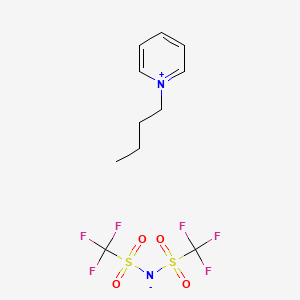

1-Butylpyridinium Bis(trifluoromethanesulfonyl)imide is a useful research compound. Its molecular formula is C11H14F6N2O4S2 and its molecular weight is 416.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Thermodynamic and Transport Properties

1-Butylpyridinium bis(trifluoromethanesulfonyl)imide has been extensively studied for its thermodynamic and transport properties. Research demonstrates its varied applications due to properties such as high pressure density, isobaric expansibility, isothermal compressibility, and internal pressure. These properties make it a valuable component in the study of ionic liquids under different temperature and pressure conditions (Bounsiar et al., 2020).

Application in Environmental Analysis

This compound is used in ionogel fibers for the solid-phase microextraction of volatile chlorinated organic compounds. Its high extractability and favorable characteristics like excellent enrichment factors and low detection limits make it an effective tool in environmental analysis, particularly for water sample testing (Pena-Pereira et al., 2015).

Electrolytes in Energy Storage

This compound is being used in advanced ionic liquid-based electrolytes for high-performance lithium-ion batteries. Its properties like ionic conductivity, lithium transference number, and stability towards lithium metal electrode significantly contribute to the efficiency and safety of these batteries, making it an essential compound in the field of energy storage (Fernicola et al., 2007).

Metal Extraction

This ionic liquid has been employed for the extraction of copper(II) ions from aqueous solutions. Its unique ability to form a labile complex system with copper(II) without the need for a complexing agent or pH control of the aqueous phase makes it a notable substance in the field of metal extraction and recovery (Reyna-González et al., 2012).

Volatility Studies

The volatility of 1-butylpyridinium bis(trifluoromethylsulfonyl)imide has been studied, providing insights into its vapor pressures and thermodynamic properties of vaporization. Such studies are vital for understanding the application of this ionic liquid in various temperature-sensitive processes (Rocha et al., 2013).

Photovoltaic Applications

In the field of renewable energy, particularly dye-sensitized solar cells (DSCs), this compound is being explored for its influence on the photovoltaic performance. Its role in enhancing device performance, when used in conjunction with other ionic liquids, signifies its potential in improving solar energy conversion efficiency [(Décoppet et al., 2017)](https://consensus.app/papers/influence-ionic-liquid-electrolytes-photovoltaic-décoppet/4821ac41848a5c3f99944892fc5c6651/?utm_source=chatgpt).

Tribological Properties

The tribological properties of this compound have been evaluated, showing promising results as neat lubricants for steel–steel sliding contacts. Its performance in reducing friction and wear, and the formation of protective tribolayers, highlights its potential in industrial lubrication applications (López Sánchez et al., 2014).

Supercapacitors and Extended Temperature Ranges

This ionic liquid has been studied in mixtures with γ-butyrolactone for supercapacitors operating over extended temperature ranges. The enhancement of conductivity and fluidity at low temperatures, along with improved electrochemical stability, makes it a valuable component in the development of high-performance supercapacitors (Dagousset et al., 2015).

Molten Salt Conductivity

As a component of high conductivity molten salts, this compound shows significant potential. Its application in salts that are molten at room temperature and those that exhibit glass-forming behavior opens avenues in fields like solid polymer electrolytes and ionic liquids (McFarlane et al., 2000).

Effect on Thermophysical Properties

The effect of this compound on the thermophysical properties of ionic liquids has been evaluated. Its influence on viscosity, density, and surface tension is crucial in applications where these properties are critical (Bhattacharjee et al., 2014).

Role in Sonogashira Coupling Reactions

This ionic liquid has been utilized in Sonogashira coupling reactions. Its stability under basic conditions and its efficacy in facilitating transition metal-catalyzed reactions underscore its importance in organic synthesis and pharmaceutical research (Harjani et al., 2010).

Mécanisme D'action

Target of Action

1-Butylpyridinium Bis(trifluoromethanesulfonyl)imide, also known as n-Butylpyridinium, is primarily used in the field of electrochemistry . Its main targets are the anode and cathode in lithium-ion batteries .

Mode of Action

This compound acts as an electrolytic material in lithium-ion batteries . It facilitates the charge-discharge cycle by enabling the movement of ions between the anode and cathode .

Biochemical Pathways

As an electrolytic material, n-Butylpyridinium doesn’t directly participate in biochemical pathways. Instead, it plays a crucial role in the electrochemical reactions within lithium-ion batteries .

Result of Action

The primary result of n-Butylpyridinium’s action is the facilitation of charge transfer in lithium-ion batteries . This results in the efficient functioning of the battery, including high energy density and long cycle life .

Action Environment

The action of n-Butylpyridinium can be influenced by various environmental factors. For instance, it is hygroscopic and should be stored under inert gas to avoid moisture . Its physical properties, such as viscosity and electrochemical window, can also be affected by temperature .

Safety and Hazards

1-Butylpyridinium Bis(trifluoromethanesulfonyl)imide can cause skin irritation and serious eye irritation . It is recommended to wash skin thoroughly after handling, wear protective gloves, eye protection, and face protection. If skin irritation occurs or eye irritation persists, medical advice or attention should be sought .

Analyse Biochimique

Biochemical Properties

1-Butylpyridinium Bis(trifluoromethanesulfonyl)imide plays a crucial role in biochemical reactions, particularly as a solvent and stabilizer. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and stability. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially altering their catalytic efficiency . The nature of these interactions often involves hydrogen bonding and van der Waals forces, which can stabilize or destabilize the enzyme’s active site .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the expression of genes involved in oxidative stress responses and metabolic regulation . Additionally, it can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels and fluxes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, altering their structure and function . This binding can result in enzyme inhibition or activation, depending on the specific interaction. Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to moisture or high temperatures . Long-term studies have shown that it can have lasting effects on cellular function, including alterations in cell growth and viability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to significant physiological changes . Toxic or adverse effects, such as organ damage or metabolic disturbances, have been observed at high doses . These threshold effects highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, it can affect the activity of enzymes involved in glycolysis and the citric acid cycle, leading to changes in energy production and metabolic balance .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation . These interactions can influence the compound’s bioavailability and efficacy in different cellular compartments .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can affect its interactions with biomolecules and its overall biochemical effects .

Propriétés

IUPAC Name |

bis(trifluoromethylsulfonyl)azanide;1-butylpyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N.C2F6NO4S2/c1-2-3-7-10-8-5-4-6-9-10;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h4-6,8-9H,2-3,7H2,1H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHIHMDHAPXMAQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+]1=CC=CC=C1.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F6N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187863-42-9 | |

| Record name | 1-Butylpyridinium Bis(trifluoromethanesulfonyl)imide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 1-Butylpyridinium Bis(trifluoromethanesulfonyl)imide?

A1: The molecular formula of this compound is C13H17F6N3O4S2, and its molecular weight is 449.43 g/mol.

Q2: Is there spectroscopic data available for this compound?

A2: Yes, researchers have used proton (1H) and carbon (13C) NMR to confirm the structure of N-Butylpyridinium bromide, an intermediate in the synthesis of this compound. [] Additionally, FTIR, TGA/DTG, DTA, UV–Visible, and Raman techniques have been employed to characterize derivatives like n-butylpyridinium tetrachloroferrate. []

Q3: What are some applications of N-Butylpyridinium-based ionic liquids?

A3: N-Butylpyridinium-based ionic liquids show promise in various applications:

- Extractive Desulfurization of Fuel: These ILs can selectively remove sulfur compounds like thiophene, benzothiophene, and dibenzothiophene from diesel fuel. [, ]

- Aromatic Extraction: They can separate aromatic hydrocarbons (like toluene) from aliphatic hydrocarbons (like heptane). [, , , , ]

- Catalytic Medium: Research explores their potential as a medium for catalytic hydrogenation reactions. []

- Electrolyte in Batteries and Capacitors: Poly(4-vinyl-N-butylpyridinium chloride), a derivative, has potential as an electrolyte in batteries and capacitors. []

Q4: How does the structure of the anion impact the performance of these ionic liquids?

A4: The anion significantly influences the properties and applications of N-Butylpyridinium-based ionic liquids. For example, in extractive desulfurization, the extraction efficiency follows the order of [NTf2]- > [SCN]- > [N(CN)2]-. [] This difference highlights the importance of anion selection for specific applications.

Q5: Are there any known limitations regarding material compatibility or stability?

A5: Research indicates that the miscibility and interaction of N-alkylpyridinium nitrates with different solvents can vary depending on the solvent's chemical properties. [] This finding suggests that careful consideration of solvent compatibility is crucial for specific applications.

Q6: Has computational chemistry been used to study N-Butylpyridinium-based ionic liquids?

A6: Yes, Density Functional Theory (DFT) calculations have been employed to:

- Investigate interactions: DFT helps understand the interactions between N-butylpyridinium nitrate and thiophenic compounds, providing insights into desulfurization mechanisms. [, ]

- Explore solvation properties: DFT has been used to study the solvation of carbon nanotubes in N-butylpyridinium-based ionic liquids, aiding in the development of dispersions. []

- Analyze molecular interactions: DFT helps probe intermolecular interactions in systems like polyvinylpyrrolidone (PVP) and N-butylpyridinium tetrafluoroborate, providing information on binding energies, enthalpy, and entropy changes. []

Q7: What about the environmental impact of N-Butylpyridinium-based compounds?

A8: While considered "greener" alternatives to volatile organic solvents, the environmental impact of these ionic liquids requires careful assessment. Research emphasizes the importance of understanding their ecotoxicological effects and developing strategies for mitigation and responsible waste management. [, , ]

Q8: What are some areas for future research on N-Butylpyridinium-based compounds?

A8: Promising areas include:

- Exploration of novel applications: Their unique properties could be explored for potential applications in areas like sensors, energy storage, and material science. [, ]

- Deepening understanding of toxicity and environmental fate: More research is needed to fully evaluate their long-term toxicological effects and develop sustainable practices for their use and disposal. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3As,5S,6R,6aS)-5-(azidomethyl)-3a-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-5H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B1340189.png)

![4-Bromobenzo[b]thiophene](/img/structure/B1340190.png)